molecular formula C6H7ClFN B566918 4-Fluoro-3-methylpyridine hydrochloride CAS No. 1263282-40-1

4-Fluoro-3-methylpyridine hydrochloride

Cat. No. B566918
M. Wt: 147.577
InChI Key: WPPOYSGOIGWJKG-UHFFFAOYSA-N
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Description

4-Fluoro-3-methylpyridine hydrochloride is a chemical compound with the molecular formula C6H7ClFN . It is also known by other names such as 4-Fluoro-3-picoline hydrochloride and 4-Fluoro-3-methylpyridine HCl .


Synthesis Analysis

The synthesis of 4-Fluoro-3-methylpyridine hydrochloride and similar fluorinated pyridines involves various methods . These include the Umemoto reaction and Balts-Schiemann reaction . More details about the synthesis process can be found in the referenced literature .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-methylpyridine hydrochloride can be represented by the InChI code 1S/C6H6FN.ClH/c1-5-4-8-3-2-6(5)7;/h2-4H,1H3;1H . The compound has a molecular weight of 147.58 g/mol .


Physical And Chemical Properties Analysis

4-Fluoro-3-methylpyridine hydrochloride has a molecular weight of 147.58 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 147.0251051 g/mol . The topological polar surface area of the compound is 12.9 Ų .

Scientific Research Applications

Synthesis and Chemical Functionalization

  • Efficient Pyridinylmethyl Functionalization : 2-Fluoro-4-methylpyridine, a structurally related compound, was effectively used in the synthesis of cognition-enhancing drugs through a process of chlorination, hydrolysis, and methanesulfonylation (Pesti et al., 2000).

  • Development of Fluorinated Pyridines : Novel synthetic pathways for 4-fluoropyridines, such as 4-fluoro-3-methylpyridine hydrochloride, involve steps like oxidation, nitration, reduction, and modified Balz-Schiemann reaction, illustrating its complex chemical synthesis process (Shi Qunfeng et al., 2012).

  • Halogenation and Fluorination Techniques : Research on fluorination of methyl pyridines, including compounds similar to 4-fluoro-3-methylpyridine hydrochloride, has shown the formation of various polyfluoro-4-picolines, which are valuable in chemical synthesis (Plevey et al., 1982).

Radiochemical and Nuclear Chemistry Applications

  • Nucleophilic Aromatic Radiofluorination : The use of methyl substituted benzyl groups, in the context of protecting hydroxyl groups during nucleophilic aromatic radiofluorination, demonstrates the significance of fluoro-substituted pyridines in the field of radiochemistry (Malik et al., 2011).

  • Automated Radiochemical Synthesis for PET Imaging : Research on the automated synthesis of radiofluorinated analogs of drugs for PET imaging, like 3-[18F]fluoro-4-aminopyridine, highlights the potential use of 4-fluoro-3-methylpyridine hydrochloride in developing new PET tracers for neurological conditions (Brugarolas et al., 2017).

Pharmaceutical and Medicinal Chemistry

  • Synthesis of Pyridine Nucleosides : The conversion of 4-fluoro-3-methylpyridine hydrochloride into various nucleoside analogs, like 5-fluoro-3-deazacytidine, shows its application in the development of novel pharmaceutical compounds (Nesnow & Heidelberger, 1975).

  • Development of Selective A3 Adenosine Receptor Antagonists : The synthesis of 3,5-diacyl-2,4-dialkyl-6-phenylpyridine derivatives, used as selective antagonists at A3 adenosine receptors, demonstrates the potential of fluoro-substituted pyridines in receptor binding and drug discovery (Li et al., 1999).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Future Directions

Fluoropyridines, including 4-Fluoro-3-methylpyridine hydrochloride, have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The development of new synthetic methods for fluoropyridines and their potential applications in various fields, including as potential imaging agents for various biological applications, represent future directions in this field .

properties

IUPAC Name

4-fluoro-3-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN.ClH/c1-5-4-8-3-2-6(5)7;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPOYSGOIGWJKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677431
Record name 4-Fluoro-3-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-methylpyridine hydrochloride

CAS RN

1263282-40-1
Record name 4-Fluoro-3-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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